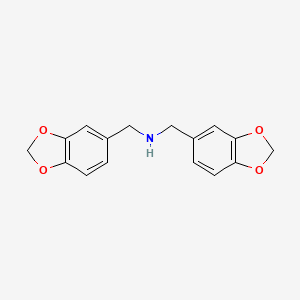![molecular formula C21H18BrNO3 B5377323 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEQA and is a derivative of quinoline. It has a molecular formula of C23H19BrNO3 and a molecular weight of 442.31 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, BEQA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, it has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, BEQA has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate in lab experiments include its potential use as a fluorescent probe for the detection of metal ions and its potential use in the development of new drugs for the treatment of various diseases. However, the limitations of using BEQA in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Furthermore, future studies can investigate the mechanism of action of BEQA and its potential toxicity. Overall, the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
Métodos De Síntesis
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate involves the reaction between 5-bromo-2-ethoxybenzaldehyde and 8-aminoquinoline in the presence of acetic anhydride and pyridine. This reaction yields the desired product, which can be purified through recrystallization. The synthesis of this compound has been reported in various studies, and the yield can range from 50% to 70%.
Aplicaciones Científicas De Investigación
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, BEQA has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
[2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-3-25-19-12-9-17(22)13-16(19)8-11-18-10-7-15-5-4-6-20(21(15)23-18)26-14(2)24/h4-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXVHRXVLNWBD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)
![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)